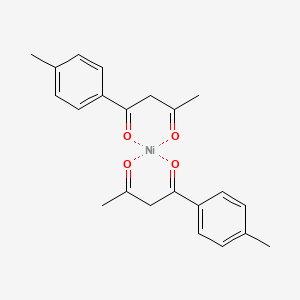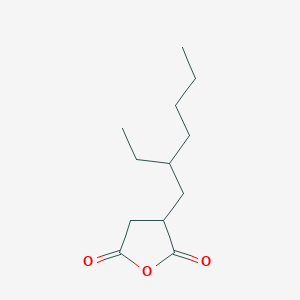
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane is a chemical compound with the molecular formula C16H32Cl2O7. It is part of a class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their structure. This compound is notable for its unique structure, which includes seven ether linkages and two chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane typically involves the reaction of a polyether with a chlorinating agent. One common method is the reaction of octaethylene glycol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{HO-(CH}_2\text{CH}_2\text{O)}_8\text{H} + 2 \text{SOCl}_2 \rightarrow \text{Cl-(CH}_2\text{CH}_2\text{O)}_8\text{Cl} + 2 \text{HCl} + 2 \text{SO}_2 ]
This reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Oxidation: The ether linkages can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) in acidic or neutral conditions, and chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are polyethers with different functional groups replacing the chlorine atoms.
Oxidation: The major products are polyethers with carbonyl groups (aldehydes or ketones) formed at the positions of the ether linkages.
Aplicaciones Científicas De Investigación
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polyethers and other organic compounds.
Biology: It can be used in the study of membrane transport and permeability due to its ability to form channels in lipid bilayers.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for hydrophobic drugs.
Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane is largely dependent on its ability to interact with other molecules through its ether linkages and chlorine atoms. The ether linkages allow it to form hydrogen bonds and other non-covalent interactions, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions enable it to act as a channel-forming agent in biological membranes and as a reactive intermediate in chemical synthesis.
Comparación Con Compuestos Similares
1,23-Dichloro-3,6,9,12,15,18,21-heptaoxatricosane can be compared with other polyethers such as:
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol: This compound has hydroxyl groups instead of chlorine atoms, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: This compound has a single hydroxyl group and is used in different applications due to its distinct reactivity and solubility properties.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: This compound has acetate groups, making it more lipophilic and suitable for different industrial applications.
The uniqueness of this compound lies in its combination of ether linkages and chlorine atoms, which confer specific reactivity and solubility properties that are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
54797-77-2 |
|---|---|
Fórmula molecular |
C16H32Cl2O7 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C16H32Cl2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 |
Clave InChI |
HSDUHXXBUQXGSR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCCl)OCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



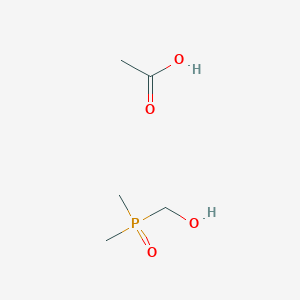
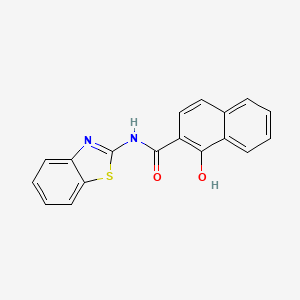

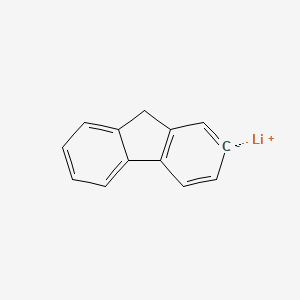
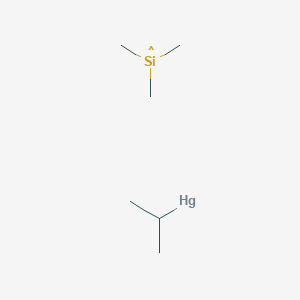
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
